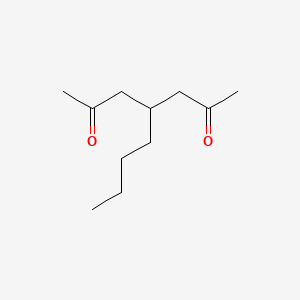![molecular formula C13H13N3S2 B14237361 Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl- CAS No. 492467-33-1](/img/structure/B14237361.png)
Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, medicinal chemistry, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or carbon disulfide. For N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, a common synthetic route includes the reaction of 2-(methylthio)aniline with 2-pyridyl isothiocyanate under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature, yielding the desired thiourea derivative after purification.
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .
化学反应分析
Types of Reactions
Thiourea derivatives, including N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, undergo various chemical reactions such as:
Oxidation: Thiourea can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction of thiourea derivatives can lead to the formation of amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield sulfonic acids, while reduction can produce primary or secondary amines .
科学研究应用
Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in developing new antimicrobial agents.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers .
作用机制
The mechanism of action of thiourea derivatives involves their ability to interact with various molecular targets and pathways. For instance, they can inhibit enzymes by binding to the active site or by chelating metal ions required for enzymatic activity. In the case of anticancer applications, thiourea derivatives may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
相似化合物的比较
Similar Compounds
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.
1-acyl-3-substituted thioureas: Widely studied for their biological activities and coordination chemistry
Uniqueness
N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylthio group and a pyridinyl group enhances its ability to interact with various biological targets and increases its solubility in organic solvents .
属性
CAS 编号 |
492467-33-1 |
|---|---|
分子式 |
C13H13N3S2 |
分子量 |
275.4 g/mol |
IUPAC 名称 |
1-(2-methylsulfanylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C13H13N3S2/c1-18-11-7-3-2-6-10(11)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
InChI 键 |
GGTFCZLHOPMTAO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1NC(=S)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
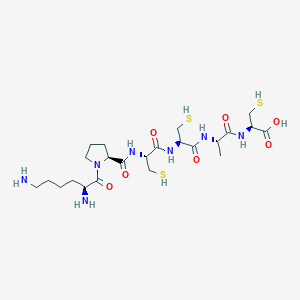
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
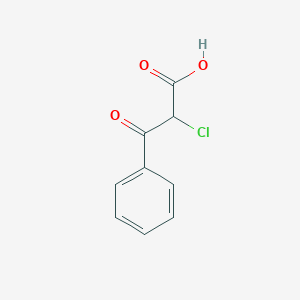
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
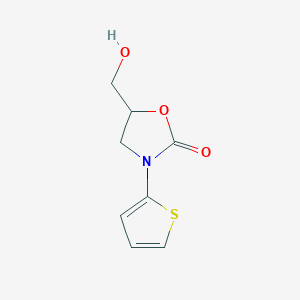
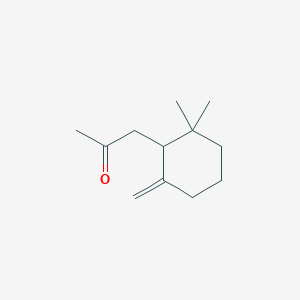
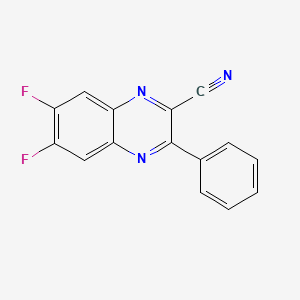
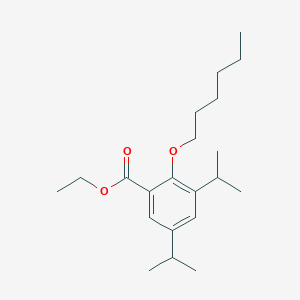
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)
